molecular formula C31H15NO3 B15287338 16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione

16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione

Cat. No.: B15287338
M. Wt: 449.5 g/mol
InChI Key: LDSZDVJEZUQAQM-UHFFFAOYSA-N
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Description

16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its intricate polycyclic framework, which includes multiple fused rings and heteroatoms.

Preparation Methods

The synthesis of 16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione involves several steps, including the formation of the polycyclic core and the introduction of functional groups. The synthetic routes typically require advanced organic synthesis techniques, such as cyclization reactions, oxidation, and reduction steps. Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione has several scientific research applications:

    Chemistry: It is used as a model compound to study complex polycyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione include:

    Dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione: Known for its similar polycyclic structure and reactivity.

    Trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate): Another compound with a comparable framework and chemical properties.

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H15NO3

Molecular Weight

449.5 g/mol

IUPAC Name

16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione

InChI

InChI=1S/C31H15NO3/c33-20-7-5-15-9-19-13-25(34)30-22-8-6-17-10-16-3-1-2-4-21(16)29-26(35)14-24(28(22)27(17)29)32-31(30)23(19)12-18(15)11-20/h1-7,9-14H,8H2

InChI Key

LDSZDVJEZUQAQM-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=C3C=CC=CC3=C4C2=C5C1=C6C(=O)C=C7C=C8C=CC(=O)C=C8C=C7C6=NC5=CC4=O

Origin of Product

United States

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